![molecular formula C8H8N2O B3173732 2-Methyl-1H-benzo[d]imidazol-7-ol CAS No. 94977-60-3](/img/structure/B3173732.png)
2-Methyl-1H-benzo[d]imidazol-7-ol
Overview
Description
“2-Methyl-1H-benzo[d]imidazol-7-ol” is a metabolite of the neuroleptic Droperidol . It is a compound with the molecular formula C8H8N2O .
Synthesis Analysis
The synthesis of substituted imidazoles, such as “2-Methyl-1H-benzo[d]imidazol-7-ol”, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the bonds constructed during the formation of the imidazole and the utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1H-benzo[d]imidazol-7-ol” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has a molecular weight of 148.16 g/mol .
Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1H-benzo[d]imidazol-7-ol” include a molecular weight of 148.16 g/mol, XLogP3 of 1.4, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 0, Exact Mass of 148.063662883 g/mol, Monoisotopic Mass of 148.063662883 g/mol, Topological Polar Surface Area of 48.9 Ų, Heavy Atom Count of 11, Formal Charge of 0, Complexity of 151, Isotope Atom Count of 0, Defined Atom Stereocenter Count of 0, Undefined Atom Stereocenter Count of 0, Defined Bond Stereocenter Count of 0, Undefined Bond Stereocenter Count of 0, Covalently-Bonded Unit Count of 1 .
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including 2-Methyl-1H-benzo[d]imidazol-7-ol, exhibit significant antimicrobial properties. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. For instance, studies have investigated the inhibition of bacterial growth using imidazole-containing compounds . Further research could focus on optimizing their efficacy against specific pathogens.
Anti-Inflammatory Effects
Imidazoles have been studied for their anti-inflammatory activity. These compounds may modulate immune responses and reduce inflammation. Investigating the anti-inflammatory mechanisms of 2-Methyl-1H-benzo[d]imidazol-7-ol could provide insights into novel therapeutic strategies .
Antitumor Properties
Certain imidazole derivatives exhibit antitumor effects. Researchers have explored their potential as chemotherapeutic agents. Investigating the impact of 2-Methyl-1H-benzo[d]imidazol-7-ol on cancer cell lines and tumor models could reveal its efficacy and underlying mechanisms .
Antidiabetic Activity
Imidazoles may influence glucose metabolism and insulin sensitivity. Investigating whether 2-Methyl-1H-benzo[d]imidazol-7-ol has any antidiabetic effects could be valuable for drug development .
Antioxidant Properties
Imidazole derivatives often possess antioxidant activity. Assessing the radical-scavenging potential of 2-Methyl-1H-benzo[d]imidazol-7-ol could contribute to understanding its role in oxidative stress management .
Ulcerogenic Activity
Some imidazole-containing compounds exhibit ulcerogenic effects. Investigating whether 2-Methyl-1H-benzo[d]imidazol-7-ol affects gastric mucosa could provide insights into its safety profile .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they can have various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Future Directions
properties
IUPAC Name |
2-methyl-1H-benzimidazol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-9-6-3-2-4-7(11)8(6)10-5/h2-4,11H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPAESMITTURFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-benzo[d]imidazol-7-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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